molecular formula C8H10N2O2 B1367159 Ethyl 2-methylpyrimidine-4-carboxylate CAS No. 76240-14-7

Ethyl 2-methylpyrimidine-4-carboxylate

Cat. No.: B1367159
CAS No.: 76240-14-7
M. Wt: 166.18 g/mol
InChI Key: COHAOGKPYSIRFC-UHFFFAOYSA-N
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Description

Ethyl 2-methylpyrimidine-4-carboxylate is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Mechanism of Action

Result of Action

The molecular and cellular effects of Ethyl 2-methylpyrimidine-4-carboxylate’s action are currently unknown

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Specific information on how such factors impact this compound is currently unavailable .

Biochemical Analysis

Biochemical Properties

Ethyl 2-methylpyrimidine-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with the enzyme dihydrofolate reductase, which is crucial for DNA synthesis and repair. This compound inhibits this enzyme, leading to a decrease in the production of tetrahydrofolate, a form of folic acid necessary for the synthesis of nucleotides . This inhibition can affect cell proliferation and is a mechanism often exploited in cancer treatment.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of dihydrofolate reductase by this compound can lead to cell cycle arrest and apoptosis in rapidly dividing cells . This compound also affects the expression of genes involved in cell growth and differentiation, further impacting cellular functions.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. By binding to the active site of dihydrofolate reductase, it inhibits the enzyme’s activity, preventing the conversion of dihydrofolate to tetrahydrofolate . This inhibition disrupts the folate cycle, leading to a reduction in the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis. Additionally, this compound can modulate the activity of other enzymes and proteins involved in cellular metabolism and signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to this compound can result in sustained inhibition of dihydrofolate reductase, causing prolonged effects on cell proliferation and survival.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit dihydrofolate reductase without causing significant toxicity . At higher doses, this compound can lead to adverse effects, including bone marrow suppression, gastrointestinal toxicity, and hepatotoxicity . These toxic effects are dose-dependent and highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are part of the folate cycle, influencing the levels of various metabolites . The inhibition of dihydrofolate reductase by this compound leads to a decrease in tetrahydrofolate levels, affecting the synthesis of nucleotides and amino acids. This disruption in metabolic flux can have downstream effects on cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through folate transporters, which facilitate its entry into the cytoplasm . Once inside the cell, this compound can bind to dihydrofolate reductase and other target proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with dihydrofolate reductase and other enzymes involved in nucleotide synthesis . Additionally, this compound can be targeted to specific organelles through post-translational modifications and targeting signals, further influencing its subcellular distribution and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methylpyrimidine-4-carboxylate typically involves the reaction of ethyl cyanoacetate with formamide under acidic conditions to form the pyrimidine ring. The reaction is carried out by heating the mixture to promote cyclization. The resulting product is then esterified to obtain this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, and the product is continuously collected, purified, and isolated.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methylpyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute at the pyrimidine ring.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted pyrimidine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-methylpyrimidine-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to nucleotides.

    Industrial Applications: The compound is used in the production of agrochemicals and dyes.

Comparison with Similar Compounds

Ethyl 2-methylpyrimidine-4-carboxylate can be compared with other pyrimidine derivatives, such as:

    Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate: This compound has a similar structure but contains a chlorine atom, which can alter its reactivity and biological activity.

    Ethyl 2-methylpyridine-4-carboxylate: This compound has a pyridine ring instead of a pyrimidine ring, leading to different chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

ethyl 2-methylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-3-12-8(11)7-4-5-9-6(2)10-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHAOGKPYSIRFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00505242
Record name Ethyl 2-methylpyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76240-14-7
Record name Ethyl 2-methylpyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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